molecular formula C22H25Cl2N3O2 B1665489 Amustaline CAS No. 220180-88-1

Amustaline

货号: B1665489
CAS 编号: 220180-88-1
分子量: 434.4 g/mol
InChI 键: BDLWRIAFNYVGTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿穆斯汀,也称为 S-303,是一种主要用于血液制品病原体清除技术的化学化合物。它旨在灭活红细胞浓缩液中的多种病原体和白细胞。由于该化合物能够通过降低输血感染的风险来提高输血的安全性,因此受到了广泛关注。

准备方法

合成路线和反应条件

阿穆斯汀是通过一系列涉及吖啶锚、双烷基化剂基团和柔性碳链连接体的化学反应合成的。合成始于吖啶锚的制备,然后通过一系列亲核取代反应与双烷基化剂基团偶联。最后一步涉及连接柔性碳链连接体,该连接体含有在中性 pH 下水解生成非反应性降解产物的易水解酯键 .

工业生产方法

阿穆斯汀的工业生产涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。该工艺包括通过色谱法和结晶等技术纯化中间体和最终产物。生产是在受控条件下进行的,以确保化合物的纯度和功效。

化学反应分析

反应类型

阿穆斯汀会发生几种类型的化学反应,包括:

    氧化: 阿穆斯汀可以被氧化形成各种氧化产物。

    还原: 该化合物在特定条件下可以被还原生成还原形式。

    取代: 阿穆斯汀可以参与亲核取代反应,特别是与核酸的反应。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 硫醇和胺类亲核试剂通常用于取代反应。

形成的主要产物

这些反应形成的主要产物包括阿穆斯汀的各种氧化和还原形式,以及保留化合物核心结构的取代衍生物。

科学研究应用

Amustaline, also known as S-303, is a compound used in nucleic acid-targeted pathogen inactivation technology to reduce the risk of transfusion-transmitted infectious diseases and transfusion-associated graft-versus-host disease linked to red blood cell (RBC) transfusions . The this compound-based pathogen reduction technology (PRT) utilizes glutathione (GSH) along with this compound .

Pathogen Inactivation

This compound, in conjunction with glutathione (GSH), effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes in red blood cell concentrates (RBCCs) .

Red Blood Cell Treatment

This compound-treated RBCs have hemoglobin (Hb) content equivalent to conventional RBCs and appropriate characteristics for transfusion . Clinical trials have assessed the safety and efficacy of this compound-treated RBCs during and after cardiac surgery .

Clinical Trials and Studies

Clinical trials have been conducted to assess the in vitro characteristics of this compound-treated RBCs compared to conventional RBCs, evaluating safety and efficacy of transfusion . Two generations of the this compound/GSH PRT for RBCs have been tested in clinical trials . An original process, based on 0.2 mM this compound and 2 mM GSH, completed three Phase 1 studies. Two Phase 3 clinical trials with the original process were halted early due to the appearance of treatment-emergent antibodies in some patients . The antibodies were directed at the acridine moiety of this compound bound to RBC surface membranes . A modified process using 0.2 mM this compound and 20 mM GSH reduces the immunogenicity of treated RBCs while maintaining their viability .

Safety Assessment

Preclinical studies support the safety of pathogen-reduced red blood cell concentrates (PR-RBCCs), suggesting no measurable genotoxic hazard associated with their transfusion . Studies indicated that there is no measurable genotoxic hazard associated with transfusion of this compound/GSH-treated RBCs .

Apheresis

作用机制

阿穆斯汀通过插入病原体和白细胞中核酸的螺旋区域发挥作用。这种插入在核酸内形成共价加合物和交联,从而阻止复制、转录和翻译。该化合物的两亲性使其能够快速穿过细胞膜和病毒包膜。谷胱甘肽用作猝灭剂,以减少与非核酸分子的意外副反应 .

相似化合物的比较

类似化合物

    阿莫托沙仑: 另一种用于血液制品的病原体清除剂。

    亚甲基蓝: 用于血浆中的病原体灭活。

    核黄素: 用于血小板和血浆的病原体清除。

阿穆斯汀的独特性

阿穆斯汀的独特性在于其独特的起效机制,涉及在核酸内形成共价加合物和交联。这种靶向方法确保有效灭活多种病原体和白细胞,使其成为增强输血安全性的宝贵工具 .

生物活性

Amustaline, also known as S-303, is a compound utilized primarily in pathogen reduction technologies (PRT) for blood products. Its biological activity is characterized by its ability to inactivate a range of pathogens, including viruses, bacteria, and protozoa, while maintaining the viability of red blood cells (RBCs). This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through a nucleic acid-targeted mechanism. It intercalates into nucleic acids and forms covalent adducts, which inhibits replication, transcription, and translation processes in pathogens. Following this interaction, this compound hydrolyzes to form S-300, a negatively charged product that is less biologically active. The presence of glutathione (GSH) enhances the safety profile by quenching free this compound and reducing non-specific side reactions.

Key Findings on Mechanism

  • Half-life : At physiological pH (7.35–7.45), this compound has an initial half-life of approximately 20 minutes in the presence of GSH and RBCs, followed by a secondary half-life of about 7 hours .
  • Pathogen Inactivation : Studies have shown that this compound effectively inactivates a broad spectrum of pathogens within hours .

Efficacy in Pathogen Inactivation

This compound has been tested extensively for its efficacy in inactivating various pathogens. Below is a summary of key studies demonstrating its effectiveness:

Pathogen Study Efficacy
Zika VirusInactivation in RBC componentsHigh levels effectively inactivated
Plasmodium falciparumRobust efficacy demonstrated in RBC concentratesComplete inactivation observed
BacteriaBroad-spectrum efficacy against multiple strainsEffective pathogen reduction noted

Clinical Studies and Outcomes

Several clinical trials have evaluated the safety and efficacy of this compound-treated RBCs. Notable findings from these studies include:

  • Safety Profile : In a randomized controlled trial involving cardiac surgery patients, this compound-treated RBCs demonstrated no significant differences in adverse events compared to control RBCs .
  • Post-Transfusion Recovery : A study showed comparable 24-hour post-transfusion recovery rates between this compound-treated and control RBCs (83.2% vs. 84.9%) meeting FDA standards for RBC viability .
  • Hemoglobin Content : this compound-treated RBCs met European guidelines for hemoglobin content and hematocrit levels, confirming their suitability for transfusion .

Case Study: Cardiac Surgery Patients

A double-blind study assessed the use of this compound-treated RBCs during cardiac surgery. The results indicated:

  • Mean Hemoglobin Content : The mean treatment difference was -2.27 g/unit, within acceptable equivalence margins.
  • No Immune Response : None of the patients exhibited an immune response specific to this compound-treated RBCs .

Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated through various assays:

  • Ames Test : this compound was negative for mutagenicity across all doses tested.
  • Chromosomal Aberration Assays : Results indicated no significant clastogenic effects when tested with human peripheral blood lymphocytes .

属性

CAS 编号

220180-88-1

分子式

C22H25Cl2N3O2

分子量

434.4 g/mol

IUPAC 名称

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate

InChI

InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26)

InChI 键

BDLWRIAFNYVGTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl

规范 SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl

外观

Solid powder

Key on ui other cas no.

220180-88-1

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate
amustaline
S 303 compound
S-303 compound
S303 compound

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amustaline
Reactant of Route 2
Reactant of Route 2
Amustaline
Reactant of Route 3
Amustaline
Reactant of Route 4
Reactant of Route 4
Amustaline
Reactant of Route 5
Reactant of Route 5
Amustaline
Reactant of Route 6
Amustaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。